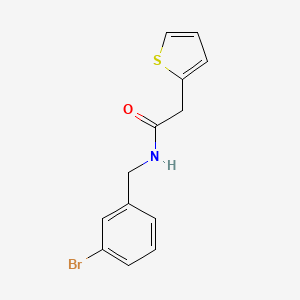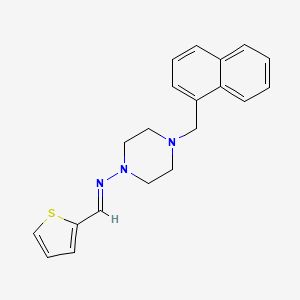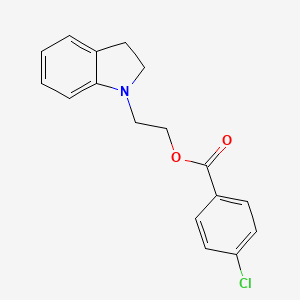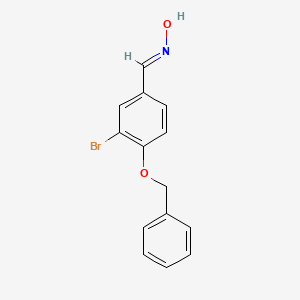
3-benzylidene-5-(4-chlorophenyl)-2(3H)-furanone
Overview
Description
Synthesis Analysis
The synthesis of related furanone compounds involves strategic functionalization and ring closure reactions to incorporate the desired substituents onto the furanone core. For example, 3-chloro-4-(dibenzylamino)-5-methoxy-2(5H)-furanone was synthesized in THF solution and characterized by several spectroscopic methods, showcasing the synthetic approach to similar structures (Wang Zhao-yang, 2012).
Molecular Structure Analysis
The molecular structure of furanone derivatives often features significant dihedral angles between aromatic rings and the furanone core, contributing to their chemical properties. The crystal structure of similar compounds reveals interactions like π–π stacking, crucial for understanding the compound's solid-state behavior (H. Choi et al., 2008).
Chemical Reactions and Properties
Furanone derivatives undergo various chemical reactions, including cyclocondensations and reactions with nitrogen nucleophiles, highlighting their versatility. The reactivity of these compounds is influenced by the electronic effects of substituents, as demonstrated in studies of similar furanones (A. Hashem et al., 2014).
Physical Properties Analysis
The physical properties of furanone derivatives, such as solubility and melting points, are significantly influenced by their molecular structure. The presence of substituents like chlorophenyl groups affects these properties, as seen in related compounds.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are defined by the furanone core and its substituents. Studies on similar molecules have explored these aspects through synthetic routes and reactivity tests, providing insights into the behavior of 3-benzylidene-5-(4-chlorophenyl)-2(3H)-furanone (F. Bellina, R. Rossi*, 2002).
Scientific Research Applications
Photophysical Properties and Fluorescence
3(2H)-Furanones, including derivatives like 3-benzylidene-5-(4-chlorophenyl)-2(3H)-furanone, have been investigated for their potential as fluorescent organic dyes. Novel fluorophores based on the 3-furanone skeleton have shown efficient solvatochromic properties, where their photophysical properties were examined using absorption and emission spectroscopy, combined with quantum chemical calculations. These compounds exhibited significant changes in their excited state dipole moments compared to the ground state, indicating potential applications in bio-analytical fields (Varghese et al., 2015).
Synthetic Applications in Heterocyclic Chemistry
2(3H)-Furanones, a category to which 3-benzylidene-5-(4-chlorophenyl)-2(3H)-furanone belongs, have been utilized in the synthesis of various heterocyclic compounds. For example, their behavior as alkylating agents has been explored, leading to the formation of other heterocyclic systems with significant synthetic and biological importance (Hashem et al., 2006). Additionally, studies have focused on the synthesis of pyrrol-2(5H)-ones from 3-aryl-3-haloenoic acids, involving conversions of furanones to other heterocycles (Gupton et al., 2010).
Antimycobacterial Properties
A series of 2(3H)-furanones have been synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. Among these compounds, certain 2(3H)-furanones showed high activity, indicating their potential use in antimicrobial applications (Husain et al., 2009).
Potential in Organic Synthesis
3,4-Dihalo-2(5H)-furanones have been used as precursors in organic synthesis. For instance, a 3-benzyl-4-isopropyl-2(5H)-furanone, related to 3-benzylidene-5-(4-chlorophenyl)-2(3H)-furanone, has been prepared for the synthesis of cytotoxic furanone derivatives (Bellina & Rossi, 2002).
Biological Significance in Foods and Pheromones
Furanones, including those structurally similar to 3-benzylidene-5-(4-chlorophenyl)-2(3H)-furanone, are found in various foodstuffs and have key roles as flavor compounds. They can result from Maillard reactions during cooking and are also formed biologically in certain fruits. Some furanones have been identified as pheromones in insects and play roles in plant defense mechanisms (Slaughter, 1999).
properties
IUPAC Name |
(3E)-3-benzylidene-5-(4-chlorophenyl)furan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClO2/c18-15-8-6-13(7-9-15)16-11-14(17(19)20-16)10-12-4-2-1-3-5-12/h1-11H/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEGDHFMUSGPKT-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/2\C=C(OC2=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-3-benzylidene-5-(4-chlorophenyl)furan-2(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7,9-dimethylpyrimido[4',5':3,4]pyrrolo[2,1-c][1,2,4]benzotriazine-8,10(7H,9H)-dione](/img/structure/B5544127.png)
![4-(4-morpholinyl)[1]benzofuro[3,2-d]pyrimidine hydrochloride](/img/structure/B5544146.png)

![3-{1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5544165.png)
![1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride](/img/structure/B5544169.png)

![rel-(3aS,6aS)-1-{4-[(butylthio)methyl]-5-methyl-2-furoyl}octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B5544183.png)
![2-methoxy-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)acetamide](/img/structure/B5544189.png)
![5-[(2-chlorophenyl)(hydroxy)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5544195.png)

![ethyl [(4,6,7-trimethyl-2-quinazolinyl)thio]acetate](/img/structure/B5544209.png)
![3-[(3,5-dichloro-2-methoxybenzylidene)amino]-2-(2-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5544229.png)
![N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]pyrrolidin-3-yl}acetamide](/img/structure/B5544237.png)